molecular formula C19H20N2O2 B6571905 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide CAS No. 921837-40-3

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide

カタログ番号 B6571905
CAS番号: 921837-40-3
分子量: 308.4 g/mol
InChIキー: FVWXMNNWTXQCAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide (EDIMB), also known as EDIMB-amide, is a small molecule that has been studied for its potential to act as a therapeutic agent. EDIMB-amide is a synthetic compound that has been studied for its ability to modulate the activity of a number of enzymes and receptors involved in various physiological processes, including pain, inflammation, and cancer.

科学的研究の応用

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been studied for its potential to act as a therapeutic agent in a variety of diseases and conditions, including pain, inflammation, and cancer. In particular, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been studied for its ability to modulate the activity of various enzymes and receptors, including the vanilloid receptor 1 (VR1), the transient receptor potential cation channel subfamily V member 1 (TRPV1), the glutamate receptor ionotropic kainate 2 (GRIK2), and the nuclear factor-kappa B (NF-kB).

作用機序

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to modulate the activity of various enzymes and receptors involved in the regulation of pain, inflammation, and cancer. Specifically, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to interact with the vanilloid receptor 1 (VR1), the transient receptor potential cation channel subfamily V member 1 (TRPV1), the glutamate receptor ionotropic kainate 2 (GRIK2), and the nuclear factor-kappa B (NF-kB). By interacting with these receptors, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to modulate the activity of various pro-inflammatory mediators, including cytokines, proteases, and nitric oxide. Additionally, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. Specifically, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to modulate the activity of various enzymes and receptors involved in the regulation of pain, inflammation, and cancer. Additionally, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer. Furthermore, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to reduce inflammation, reduce pain, and inhibit the release of pro-inflammatory mediators, such as cytokines, proteases, and nitric oxide.

実験室実験の利点と制限

The advantages of using N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate the activity of various enzymes and receptors involved in the regulation of pain, inflammation, and cancer. Additionally, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer.
However, there are some limitations to using N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide in laboratory experiments. For example, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has not been studied in vivo, so its safety and efficacy in humans is not known. Additionally, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has not been studied in combination with other drugs or therapies, so its potential interactions with other drugs or therapies is not known.

将来の方向性

Future research on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide should focus on its potential therapeutic applications in humans. Specifically, further studies should be conducted to investigate the safety and efficacy of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide in humans, as well as its potential interactions with other drugs or therapies. Additionally, further studies should be conducted to investigate the potential mechanisms of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide, as well as its potential effects on various physiological processes, such as pain, inflammation, and cancer. Finally, further studies should be conducted to investigate the potential of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide in combination with other drugs or therapies, as well as its potential synergistic effects.

合成法

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been synthesized using a variety of methods, including the condensation of ethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate and 3,4-dimethylbenzamide. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a base, such as potassium carbonate. The reaction is typically carried out at room temperature and the product is isolated and purified by column chromatography.

特性

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-21-17-8-7-16(10-15(17)11-18(21)22)20-19(23)14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWXMNNWTXQCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。